2-(3-Ethynyloxiran-2-yl)propan-2-ol
Description
2-(3-Ethynyloxiran-2-yl)propan-2-ol is a structurally complex compound featuring an epoxide (oxirane) ring substituted with an ethynyl group and a tertiary alcohol (propan-2-ol) moiety. The tertiary alcohol contributes to hydrogen-bonding capacity and solubility in polar solvents. The following analysis extrapolates insights from structurally related compounds to infer its properties and applications.
Properties
CAS No. |
197307-20-3 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
2-(3-ethynyloxiran-2-yl)propan-2-ol |
InChI |
InChI=1S/C7H10O2/c1-4-5-6(9-5)7(2,3)8/h1,5-6,8H,2-3H3 |
InChI Key |
PFRJLRVKHUTGAI-UHFFFAOYSA-N |
SMILES |
CC(C)(C1C(O1)C#C)O |
Canonical SMILES |
CC(C)(C1C(O1)C#C)O |
Synonyms |
Oxiranemethanol, 3-ethynyl-alpha,alpha-dimethyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Propylene Oxide (Oxirane, Methyl-)
- Structure : Simplest epoxide (C₃H₆O) without alcohol or ethynyl substituents.
- Reactivity : Highly reactive in ring-opening reactions (e.g., with water, amines, or acids) to form diols or polymers.
- Applications : Industrial precursor for polyurethane plastics and surfactants .
- Comparison : The ethynyl group in 2-(3-Ethynyloxiran-2-yl)propan-2-ol may reduce epoxide ring reactivity due to steric hindrance but enable alkyne-specific reactions (e.g., cycloadditions).
Indole-Based Epoxy Propanol Derivatives
- Example: (2R,S)-1-(4-Methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol ().
- Structure: Combines an epoxide-propanol backbone with indole and methoxy groups.
- Bioactivity: Exhibits antiarrhythmic, spasmolytic, and α/β-adrenoceptor binding properties .
Propan-2-ol Derivatives
Tert-Butanol (2-Methylpropan-2-ol)
Amino Alcohol Derivatives
- Example: 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol ().
- Structure: Propanol backbone with amino and thiophene substituents.
- Comparison: The ethynyl-epoxide group in this compound introduces distinct reactivity compared to amino-thiophene groups, possibly leading to different metabolic or synthetic pathways.
Data Table: Key Properties of Comparable Compounds
*Estimated based on structural similarity.
Research Implications and Gaps
- Synthesis: Analogous to indole-propanol derivatives (), this compound could be synthesized via epoxidation of precursor alkynes or nucleophilic substitutions, though yields may vary due to steric effects.
- Safety: No direct data exist, but epoxides (e.g., propylene oxide) often require handling precautions due to toxicity . Tertiary alcohols like tert-butanol are generally low-risk .
- Applications: Potential use in polymer chemistry (via ethynyl polymerization) or as a bioactive scaffold if epoxide ring-opening mimics indole derivatives’ pharmacodynamics .
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